molecular formula C8H6N2O3 B062677 7-Nitroisoindolin-1-one CAS No. 169044-97-7

7-Nitroisoindolin-1-one

Cat. No. B062677
M. Wt: 178.14 g/mol
InChI Key: LCDQMYJTXPCJLX-UHFFFAOYSA-N
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Description

7-Nitroisoindolin-1-one is a chemical compound known for its various synthetic applications, particularly in photolabile protecting groups for rapid release of carboxylates in aqueous solution. These compounds are significant in the rapid release of neuroactive amino acids like l-glutamate in biological experiments (Papageorgiou, Ogden, & Corrie, 2004).

Synthesis Analysis

7-Nitroisoindolin-1-one derivatives are synthesized through various chemical pathways. The efficiency of photorelease, a critical property of these compounds, can be enhanced by attaching different groups such as benzophenone triplet-sensitizing antenna. The synthesis involves multiple steps, including the protection of functional groups and the introduction of the nitro group, which is often optimized to minimize side reactions (Papageorgiou, Ogden, & Corrie, 2004).

Molecular Structure Analysis

The molecular structure of 7-Nitroisoindolin-1-one includes a nitro group attached to an isoindoline ring. This structure is pivotal for its photolabile properties. The structural modifications, such as isotopic labeling with 13C or 15N, have been explored for enhancing the application scope of these compounds (Corrie, Barth, & Papageorgiou, 2001).

Chemical Reactions and Properties

These compounds exhibit photolytic properties making them attractive as photocleavable protecting groups. The photolysis process and the efficiency of these compounds as caged reagents for biological active compounds highlight their significance in biochemical research (Baily et al., 2023).

Physical Properties Analysis

The physical properties, such as solubility, photostability, and reactivity under different light conditions, are crucial for the application of 7-Nitroisoindolin-1-one derivatives in various scientific fields. These properties are influenced by the molecular structure and the substituents present in the compound.

Chemical Properties Analysis

The chemical properties, including photorelease kinetics and reactivity towards different chemical groups, define the usability of 7-Nitroisoindolin-1-one derivatives in the development of novel photolabile protecting groups. The effects of different substituents on the photolysis efficiency of these compounds have been studied extensively (Papageorgiou & Corrie, 2000).

Scientific Research Applications

1. Antiviral Activities

  • Application Summary : Isoindolin-1-one analogs have been found to exhibit significant anti-tobacco mosaic virus (anti-TMV) activities .
  • Methods of Application : These compounds were isolated from the stems of Nicotiana tabacum, a mutant N. tabacum for gene editing with the alkaloid metabolic pathway .
  • Results : Compounds exhibited high anti-TMV activities at concentrations of 20 μM with inhibition rates of 48.6, 42.8, and 71.5%, respectively . The isoindolin-1-one substructure is fundamental for anti-TMV activity .

2. Ultrasonic-assisted Synthesis

  • Application Summary : Isoindolin-1-one derivatives can be prepared from 3-alkylidenephtalides under ultrasonic irradiation .
  • Methods of Application : This practical synthesis is featured by group tolerance, high efficiency, and yields .
  • Results : The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

3. PI3Kγ Inhibitors

  • Application Summary : Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors .
  • Methods of Application : Various molecular modeling studies were conducted, combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional .
  • Results : The study provided structural insights into the inhibitory activities of these compounds .

4. Proteomics Research

  • Application Summary : Isoindolin-1-one derivatives, such as 7-nitroisoindolin-1-one, are used in proteomics research .
  • Methods of Application : These compounds are often used as reagents in various biochemical assays .
  • Results : The specific outcomes can vary widely depending on the nature of the experiment .

5. Green Synthetic Approach

  • Application Summary : Ultrasonic irradiation has emerged as a green synthetic approach for the synthesis of isoindolin-1-one derivatives .
  • Methods of Application : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
  • Results : The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

6. Proteomics Research

  • Application Summary : Isoindolin-1-one derivatives, such as 7-nitroisoindolin-1-one, are used in proteomics research .
  • Methods of Application : These compounds are often used as reagents in various biochemical assays .
  • Results : The specific outcomes can vary widely depending on the nature of the experiment .

Safety And Hazards

In terms of safety and hazards, it is advised to handle 7-Nitroisoindolin-1-one in a well-ventilated place, avoid dust formation, and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

7-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-7-5(4-9-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDQMYJTXPCJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585473
Record name 7-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroisoindolin-1-one

CAS RN

169044-97-7
Record name 2,3-Dihydro-7-nitro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169044-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.5 g (5.473 mmol) methyl 2-bromomethyl-6-nitro-benzoate are dissolved in 20 ml N,N-dimethylformamide and combined with 15 ml of methanolic ammonia (7 mmol/ml). After 20 h at 25° C. the mixture is diluted with 100 ml of ethyl acetate and extracted 3 times with saturated sodium hydrogen carbonate solution. The organic phase is dried with magnesium sulphate and the solvent is eliminated in vacuo.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Kushwaha, A Tripathi, SKS Kushwaha - Der Pharma Chemica, 2014 - academia.edu
In the present study, a series of novel phthalimide derivatives synthesized because of its potent anti-mycobacterial activity. The title compounds (A1a, A1b, A1 c, A1d, A2a, A2b, A2 c, …
Number of citations: 4 www.academia.edu
K Bum-Erdene, IJ Yeh… - Journal of Medicinal …, 2022 - ACS Publications
… A solution of methyl 6-fluoro-7-nitroisoindolin-1-one (300 mg, 1.53 mmol) in the borane–tetrahydrofuran complex (1 M, 15 mL) was stirred at 80 C overnight. The mixture was cooled to 0 …
Number of citations: 6 pubs.acs.org

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